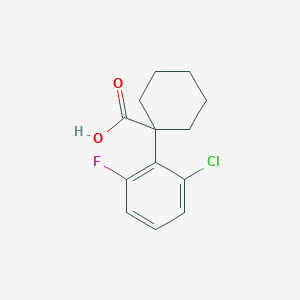

1-(2-Chloro-6-fluorophenyl)cyclohexanecarboxylic acid

Description

Properties

IUPAC Name |

1-(2-chloro-6-fluorophenyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClFO2/c14-9-5-4-6-10(15)11(9)13(12(16)17)7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCRQRLRAGTUCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=C(C=CC=C2Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361463 | |

| Record name | 1-(2-chloro-6-fluorophenyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214263-04-4 | |

| Record name | 1-(2-Chloro-6-fluorophenyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214263-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-chloro-6-fluorophenyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

- Cyclohexanecarbonitrile derivatives serve as primary intermediates.

- Halogenated benzene derivatives (2-chloro-6-fluorophenyl moiety) are introduced via alkylation or Grignard reactions.

- Dialkyl malonates or malonic acid derivatives are used for cyclohexane ring carboxylation.

Stepwise Synthesis Process (Based on US Patent US6740765B1 and US8143442B2)

Formation of Halogenated Vinyl Ether Intermediate:

- React 2-chloroethyl vinyl ether with a strong base (e.g., sodium amide) in a non-polar solvent such as toluene at 30-70°C.

- Add benzeneacetonitrile derivative pre-dissolved in the solvent to form a vinyl ether intermediate.

-

- Treat vinyl ether intermediate with water and a strong mineral acid (e.g., HCl) at 70-90°C to yield a bis 2-hydroxyethyl compound.

Conversion to Tosylate or Mesylate:

- React the diol with p-toluenesulfonyl chloride in pyridine at room temperature for 3-7 hours to form the tosylate derivative.

-

- Dissolve the tosylate in a polar aprotic solvent (acetone or dimethylformamide).

- Add a halide salt (e.g., sodium or lithium iodide) and a weak base, reflux overnight to substitute tosylate groups with halides.

Cyclohexane Ring Formation via Malonate Alkylation:

- React the dihalide compound with dialkyl malonate or malonic acid and a weak base (sodium or potassium carbonate) in dimethylformamide.

- Stir overnight at 75-95°C to form cyclohexane dicarboxylates or diacids.

Saponification and Decarboxylation:

- Hydrolyze esters to acids using aqueous base (e.g., lithium hydroxide in tetrahydrofuran-water mixture) under reflux.

- Decarboxylate diacid or diester to monoacid using pyridine, lithium chloride, and water in dimethylsulfoxide at 100-150°C for 4-8 hours.

-

- Extract product into organic solvents, wash with acid and brine.

- Purify by crystallization (e.g., ethanol and t-butyl methyl ether) or column chromatography.

Alternative Synthesis via Grignard Reaction (US8143442B2)

- React cyclohexanecarbonitrile with a Grignard reagent (alkyl-magnesium halide) in the presence of a secondary amine.

- Follow with alkylation using a haloalkane (e.g., 1-halo-2-ethylbutane).

- Acidify with HCl, separate organic phase, wash, and concentrate to yield the cyclohexanecarbonitrile derivative.

- Subsequent hydrolysis converts nitrile to carboxylic acid.

Key Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Solvent |

|---|---|---|---|---|

| Vinyl ether formation | 2-chloroethyl vinyl ether, sodium amide | 30-70°C | - | Toluene |

| Hydrolysis to diol | Water, HCl (50% molar excess) | 70-90°C (80°C) | 5-20 min | Aqueous |

| Tosylation | p-Toluenesulfonyl chloride, pyridine | Room temp | 3-7 hours | Pyridine |

| Halide substitution | Sodium/lithium iodide, weak base | Reflux overnight | ~12-16 hours | Acetone/DMF |

| Malonate alkylation | Dialkyl malonate, sodium/potassium carbonate | 75-95°C | Overnight | DMF |

| Saponification | LiOH, THF-water | Reflux | Overnight | THF-water |

| Decarboxylation | Pyridine, LiCl, water, DMSO | 100-150°C | 4-8 hours | DMSO |

| Grignard reaction (alternative) | Cyclohexanecarbonitrile, Grignard reagent, haloalkane | Ambient to reflux | Minutes to hours | Ether solvents |

Stock Solution Preparation Data (for Experimental Use)

From GlpBio data for 1-(2-chloro-6-fluorophenyl)cyclohexanecarboxylic acid:

| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 3.8956 | 0.7791 | 0.3896 |

| 5 mg | 19.478 | 3.8956 | 1.9478 |

| 10 mg | 38.956 | 7.7912 | 3.8956 |

Note: These volumes are calculated based on molecular weight and desired molarity for stock solutions in DMSO or other solvents.

Research Findings and Notes

- The described methods yield a mixture of cis and trans isomers; enrichment of the cis isomer can be achieved by treatment with alkali metal salts of lower alkanols such as potassium t-butanol in t-butanol solvent.

- Purification techniques include crystallization and flash chromatography.

- The halogen substituents (chloro and fluoro) are stable under the reaction conditions and provide the desired substitution pattern on the phenyl ring.

- The synthetic routes are adaptable for various substituents on the aromatic ring and cyclohexane ring, allowing for structural analogues to be prepared.

- Reaction times and temperatures are optimized to balance yield and purity, with some steps requiring prolonged reflux or heating (overnight or several hours).

- Use of polar aprotic solvents (DMF, DMSO) is critical for halide displacement and decarboxylation steps due to their ability to stabilize charged intermediates.

Summary Table of Preparation Methods

| Method Step | Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Vinyl ether formation | Alkylation of benzeneacetonitrile with vinyl ether | Sodium amide, toluene, 30-70°C | Intermediate vinyl ether formed |

| Hydrolysis to diol | Acid-catalyzed hydrolysis | Water, HCl, 80°C | Bis 2-hydroxyethyl compound |

| Tosylation | Conversion of diol to tosylate | p-Toluenesulfonyl chloride, pyridine | Tosylate intermediate |

| Halide substitution | Displacement of tosylate by halide ion | NaI or LiI, acetone/DMF, reflux | Dihalide compound |

| Malonate alkylation | Cyclization to cyclohexane dicarboxylate | Dialkyl malonate, carbonate, DMF | Cyclohexane ring formed |

| Saponification | Hydrolysis of ester to acid | LiOH, THF-water, reflux | Carboxylic acid formed |

| Decarboxylation | Removal of one carboxyl group | Pyridine, LiCl, DMSO, 100-150°C | Monoacid product |

| Grignard alternative | Addition of Grignard reagent to nitrile | Alkyl-MgX, secondary amine, haloalkane | Cyclohexanecarbonitrile derivative |

Chemical Reactions Analysis

1-(2-Chloro-6-fluorophenyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium azide or potassium thiocyanate.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C13H14ClF O2

- CAS Number : 214263-04-4

- Molecular Weight : 252.70 g/mol

The compound features a cyclohexane ring substituted with a carboxylic acid group and a chlorofluorophenyl moiety, influencing its reactivity and interaction with biological targets.

Medicinal Chemistry

1-(2-Chloro-6-fluorophenyl)cyclohexanecarboxylic acid has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties, making it a candidate for developing new antibiotics .

- Anti-inflammatory Agents : The compound's structural characteristics suggest potential anti-inflammatory effects, which are being explored in preclinical studies .

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of various pharmaceuticals:

- Synthesis of Bioactive Molecules : It is utilized in the synthesis of complex molecules that have potential pharmacological activity, particularly in targeting specific receptors or enzymes .

- Drug Design : Its unique structure allows for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects .

Agrochemicals

This compound has applications in the agricultural sector:

- Pesticide Development : Research indicates that this compound can be modified to create effective pesticides, providing a means to enhance crop protection against pests and diseases .

Material Science

The compound's properties allow it to be used in developing advanced materials:

- Polymer Synthesis : It can act as a monomer or additive in polymer formulations, enhancing material properties such as durability and resistance to environmental factors .

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial activity of derivatives based on this compound. The research demonstrated that modifications to the phenyl ring significantly affected the compound's efficacy against various bacterial strains, suggesting pathways for developing new antibiotics.

Case Study 2: Drug Development

In another research project focused on anti-inflammatory drugs, scientists synthesized several derivatives of this compound. The results indicated that certain modifications enhanced the anti-inflammatory activity while maintaining low toxicity levels, paving the way for further clinical trials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorophenyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structural analogs identified in the evidence, focusing on substituent patterns, ring systems, and functional groups:

Analysis of Structural and Functional Variations

Substituent Position and Electronic Effects: The 2-Cl,6-F substitution in the target compound creates a sterically hindered and electron-deficient aromatic system compared to analogs with single halogens (e.g., 214262-96-1) or electron-donating groups (e.g., 36263-56-6). This may enhance binding to hydrophobic pockets or metal ions in biological targets .

Ring Size and Conformational Flexibility :

- Cyclopentane derivatives (e.g., 214262-96-1, 214262-99-4) have reduced ring strain and smaller cavity sizes compared to cyclohexane analogs, which could limit interactions with larger biomolecules .

The methoxy group in 36263-56-6 introduces steric bulk and electron-donating effects, contrasting with the electron-withdrawing halogens in the target compound .

Hypothetical Implications for Research and Development

- Bioavailability : Cyclohexane derivatives with carboxylic acids (e.g., 332040-21-8) may exhibit higher aqueous solubility than carbonitrile analogs, favoring oral administration .

- Target Selectivity: The 2-Cl,6-F substitution pattern could mimic motifs in known drugs (e.g., Floxacillin’s 2-chloro-6-fluorophenyl group in ), hinting at antibacterial or enzyme-inhibitory applications .

- Synthetic Utility : The carbonitrile derivative (214262-95-0) might serve as a precursor for further functionalization via hydrolysis to the carboxylic acid .

Biological Activity

1-(2-Chloro-6-fluorophenyl)cyclohexanecarboxylic acid is a chemical compound with the molecular formula C13H14ClF O2 and CAS number 214263-04-4. This compound is notable for its potential biological activities, particularly in pharmaceutical applications. Research into its biological activity has revealed various mechanisms of action, efficacy in different biological systems, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H14ClF O2

- Molecular Weight : 252.70 g/mol

This compound exhibits various biological activities, which can be summarized as follows:

- Anti-inflammatory Properties : Studies have indicated that this compound may inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Antimicrobial Activity : Preliminary investigations have shown that it possesses antimicrobial properties against several bacterial strains.

- Analgesic Effects : There is evidence supporting its role in pain relief, potentially through modulation of pain pathways.

Research Findings

Research has focused on the pharmacological effects of this compound, with several studies highlighting its biological activities:

- In Vitro Studies : Laboratory studies demonstrated that this compound can inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

- In Vivo Studies : Animal models have been utilized to assess the analgesic and anti-inflammatory effects. For instance, administration of the compound resulted in a significant reduction in pain response in rodent models compared to control groups.

- Case Studies : Clinical case studies have begun to emerge, indicating that patients treated with formulations containing this compound reported improved outcomes in conditions associated with chronic pain and inflammation.

Data Table of Biological Activities

Q & A

Advanced Research Question

- pH Sensitivity : Carboxylic acid groups may protonate/deprotonate in aqueous media. Buffer systems (pH 4–6) are recommended for biological assays to prevent hydrolysis .

- Light and Temperature : Store at 0–6°C in amber vials, as halogenated aromatics are prone to photodegradation (e.g., 3-chloro-4-fluorophenyl isocyanate requires cold storage) .

How can computational modeling predict reactivity in downstream derivatization?

Advanced Research Question

Density Functional Theory (DFT) simulations can:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.